2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid
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Overview
Description
The compound with the identifier “2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial to maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a reagent that facilitates the formation of various chemical bonds, such as peptide bonds in protein synthesis . Its ability to interact with different functional groups makes it a versatile tool in chemical and biochemical research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Phosgene: A precursor in the synthesis of this compound and other related compounds.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to facilitate the formation of various chemical bonds and its versatility in different types of reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-17-10(13)8(9(12)16-17)15-14-7-5-3-2-4-6(7)11(18)19/h2-5,13-14H,1H3,(H2,12,16)(H,18,19)/b13-10?,15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWMLOZCDEXAE-YBPNIDACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=NNC2=CC=CC=C2C(=O)O)C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)/C(=N\NC2=CC=CC=C2C(=O)O)/C(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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